molecular formula C15H11BrClNO B15243427 2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile

2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile

Cat. No.: B15243427
M. Wt: 336.61 g/mol
InChI Key: GMBHWAXHRCODBT-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile is an organic compound that features a benzyloxy group, a bromine atom, and a chlorine atom attached to a phenyl ring, with an acetonitrile group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile typically involves multiple steps, starting with the preparation of the benzyloxy intermediate. One common method involves the reaction of 2-iodoresorcinol with benzyl bromide in the presence of a base such as sodium bicarbonate . The resulting benzyloxy intermediate is then subjected to further reactions, including bromination and chlorination, to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine and chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile is unique due to the combination of its benzyloxy, bromine, and chlorine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11BrClNO

Molecular Weight

336.61 g/mol

IUPAC Name

2-(6-bromo-3-chloro-2-phenylmethoxyphenyl)acetonitrile

InChI

InChI=1S/C15H11BrClNO/c16-13-6-7-14(17)15(12(13)8-9-18)19-10-11-4-2-1-3-5-11/h1-7H,8,10H2

InChI Key

GMBHWAXHRCODBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2CC#N)Br)Cl

Origin of Product

United States

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